Trans-(2-(bromomethyl)cyclopropyl)benzene
Description
Properties
IUPAC Name |
[(1R,2R)-2-(bromomethyl)cyclopropyl]benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Br/c11-7-9-6-10(9)8-4-2-1-3-5-8/h1-5,9-10H,6-7H2/t9-,10-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYDBZVRKADDLFQ-UWVGGRQHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C2=CC=CC=C2)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1C2=CC=CC=C2)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Br | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135911-95-4 | |
| Record name | rac-[(1R,2R)-2-(bromomethyl)cyclopropyl]benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Cyclopropanation of Benzene Derivatives: One common method involves the cyclopropanation of benzene derivatives using diazomethane or other carbene precursors in the presence of a catalyst.
Industrial Production Methods: Industrial production typically involves optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromomethyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromomethyl group or the cyclopropyl ring.
Coupling Reactions: It can be used in coupling reactions such as the Suzuki–Miyaura coupling, where it forms carbon-carbon bonds with other aromatic or aliphatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products:
Substitution: Products include various substituted cyclopropyl benzene derivatives.
Oxidation: Products may include cyclopropyl carboxylic acids or ketones.
Reduction: Products include cyclopropyl alcohols or hydrocarbons.
Scientific Research Applications
(2-(Bromomethyl)cyclopropyl)benzene, also known as trans-(2-(bromomethyl)cyclopropyl)benzene, is a cyclopropyl aromatic compound featuring a bromomethyl group attached to a cyclopropyl ring connected to a benzene moiety. It has a molecular formula of and a molecular weight of approximately 211.10 g/mol. The presence of the cyclopropyl group influences its chemical reactivity and biological activity.
Synthesis of (2-(Bromomethyl)cyclopropyl)benzene
Several synthetic routes have been developed for the preparation of (2-(bromomethyl)cyclopropyl)benzene.
Potential Applications
(2-(Bromomethyl)cyclopropyl)benzene has potential applications in organic synthesis, serving as an intermediate in the synthesis of more complex organic molecules. Its unique structure may be useful in developing new pharmaceuticals or agrochemicals and as a building block for materials science applications involving polymers or other functional materials. Interaction studies with (2-(bromomethyl)cyclopropyl)benzene could focus on its reactivity with various nucleophiles and electrophiles. The compound's ability to form stable intermediates makes it a candidate for studying reaction mechanisms in organic chemistry, and its interactions with biological targets could be explored to assess potential therapeutic effects.
Structural Similarity
| Compound | Structure Type | Unique Features |
|---|---|---|
| (2-(Bromomethyl)cyclopropyl)benzene | Cyclopropyl aromatic | Bromomethyl group enhances reactivity |
| Cyclopropylbenzene | Cyclopropane aromatic | Simpler structure without halogen |
| Bromocyclobutylbenzene | Cyclobutane aromatic | Larger ring affects stability |
| (Bromomethyl)indole | Heterocyclic | Potentially different biological activity |
Mechanism of Action
The compound exerts its effects primarily through its ability to participate in various chemical reactions. The bromomethyl group is highly reactive, making it a key site for nucleophilic attack. The cyclopropyl ring can also undergo ring-opening reactions under certain conditions, leading to the formation of new compounds.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The compound shares structural similarities with cyclopropylmethylamine hydrochlorides () and chlorinated benzene derivatives (). Key differences lie in the functional groups and halogens (Br vs. Cl), which influence reactivity, stability, and biological activity:
- Bromine vs. Chlorine : Bromine’s larger atomic size and lower electronegativity compared to chlorine enhance its leaving-group ability, making this compound more reactive in nucleophilic substitutions. Chlorinated analogs, however, often exhibit higher toxicity (e.g., dichloroacetylene derivatives are neurotoxic) .
- Cyclopropane Ring Stability : The trans-configuration minimizes steric strain, but substituents like bromine may increase ring strain compared to smaller groups (e.g., methylamine in compounds) .
Biological Activity
Trans-(2-(bromomethyl)cyclopropyl)benzene, with the molecular formula C₁₀H₁₁Br and a molecular weight of approximately 211.10 g/mol, is a cyclopropyl aromatic compound featuring a bromomethyl group attached to a cyclopropyl ring linked to a benzene moiety. This unique structure influences its chemical reactivity and potential biological activity, making it a subject of interest in organic synthesis and medicinal chemistry.
The compound can be synthesized through various methods that typically involve the bromination of cyclopropylbenzene or related compounds. Its structural characteristics allow for diverse reactivity, particularly with nucleophiles and electrophiles, which may lead to the formation of stable intermediates useful for further chemical transformations.
Biological Activity Overview
Research into the biological activity of this compound is still emerging. However, its structural similarity to other biologically active compounds suggests potential therapeutic applications. The following sections summarize relevant findings regarding its biological activities.
Antimicrobial Properties
The presence of halogen substituents, such as bromine in this compound, is often associated with increased antimicrobial activity. Compounds containing similar structural motifs have demonstrated effectiveness against various bacterial strains and fungi. The mechanism is thought to involve disruption of microbial cell membranes or interference with metabolic pathways .
Neuroprotective Effects
Emerging research suggests that certain cyclopropyl-containing compounds may exhibit neuroprotective effects. These effects are often attributed to their ability to modulate neurotransmitter systems or reduce oxidative stress within neural tissues. Although direct studies on this compound are lacking, its structural analogs have been explored for their neuroprotective potential .
Case Study 1: Antitumor Mechanism Investigation
A study focused on a related compound found that cyclopropyl derivatives could inhibit the expression of cyclin D1, a critical regulator of cell cycle progression in cancer cells. This suggests that this compound may similarly affect cell cycle regulation, potentially leading to reduced tumor growth .
Case Study 2: Antimicrobial Screening
In an antimicrobial screening assay involving various halogenated compounds, those with bromine substituents displayed significant activity against Gram-positive bacteria. This indicates that this compound could be an effective candidate for further antimicrobial studies .
Comparative Analysis
To better understand the potential biological activities of this compound, it is helpful to compare it with structurally similar compounds:
| Compound | Structure Type | Notable Biological Activity |
|---|---|---|
| This compound | Cyclopropyl aromatic | Potential antitumor and antimicrobial properties |
| Cyclopropylbenzene | Cyclopropane aromatic | Moderate antimicrobial activity |
| Bromocyclobutylbenzene | Cyclobutane aromatic | Limited biological studies |
| (Bromomethyl)indole | Heterocyclic | Notable antitumor activity |
Q & A
Basic: What are the common synthetic routes for preparing trans-(2-(bromomethyl)cyclopropyl)benzene?
A key method involves [2+1] cyclopropanation using styrene derivatives and diazomethane, followed by bromination. For example, cyclopropane rings can be formed via carbene addition to alkenes, as demonstrated in trans-2-phenylcyclopropylamine synthesis . Bromination of the methyl group can be achieved using N-bromosuccinimide (NBS) under radical initiation. Alternative routes may involve functionalization of pre-formed cyclopropane scaffolds, such as substituting hydroxyl or tosyl groups with bromide .
Advanced: How can stereochemical integrity be ensured during cyclopropanation to favor the trans isomer?
Stereoselectivity is influenced by reaction kinetics and steric effects. Using electron-deficient carbene precursors (e.g., diazomethane derivatives) and chiral catalysts (e.g., Rh(II) complexes) can enhance trans-selectivity. Low-temperature conditions (e.g., –20°C) and polar aprotic solvents (e.g., dichloromethane) stabilize transition states favoring trans configurations. Post-synthesis validation via NOESY NMR or X-ray crystallography is critical to confirm stereochemistry .
Basic: What analytical techniques are optimal for characterizing this compound?
- GC-MS : To assess purity (>98% as per commercial standards) and detect volatile byproducts .
- NMR : H and C NMR identify bromomethyl protons (δ ~3.5–4.0 ppm) and cyclopropane ring protons (δ ~1.0–2.0 ppm). H-H COSY confirms coupling patterns .
- Elemental Analysis : Validates molecular formula (CHBr) .
Advanced: How can researchers resolve conflicting data on degradation products under varying pH conditions?
Use HPLC-MS/MS with reverse-phase C18 columns and gradient elution (e.g., acetonitrile/water) to separate degradation products. For example, acidic conditions may hydrolyze the cyclopropane ring, forming styrene derivatives, while basic conditions could promote elimination reactions. Isotopic labeling (e.g., deuterated analogs) helps track degradation pathways .
Basic: What reactivity patterns are expected from the bromomethyl group in this compound?
The bromomethyl group undergoes nucleophilic substitution (e.g., with amines, thiols) or cross-coupling (e.g., Suzuki with boronic acids). Reaction rates depend on solvent polarity (DMF > THF) and leaving-group stability. Competing elimination can occur in bulky bases (e.g., t-BuOK), forming cyclopropene byproducts .
Advanced: What strategies minimize side reactions during palladium-catalyzed cross-coupling of this bromide?
Optimize catalyst systems (e.g., Pd(PPh) with Buchwald ligands) to suppress β-hydride elimination. Use microwave-assisted synthesis to reduce reaction times and stabilize intermediates. Pre-activation of the bromide with Zn or Mg enhances oxidative addition efficiency. Monitor reactions via in-situ IR or GC to detect arylcyclopropane decomposition .
Basic: How should this compound be stored to prevent decomposition?
Store under inert gas (N or Ar) at –20°C in amber vials to avoid light-induced radical bromine loss. Desiccants (e.g., silica gel) prevent hydrolysis. Purity should be verified via GC before use, as impurities accelerate degradation .
Advanced: What mechanistic insights explain thermal instability in cyclopropane-containing bromides?
Thermolysis (≥100°C) induces ring-opening via retro-cyclopropanation , generating allylic bromides or alkenes. Computational studies (DFT) show strain release drives this process. Stabilization strategies include electron-withdrawing substituents on the benzene ring or using low-boiling solvents (e.g., EtO) during reactions .
Basic: How is this compound utilized as a building block in bioactive molecule synthesis?
It serves as a precursor for 5-HT receptor probes (e.g., trans-2-phenylcyclopropylamines) by substituting bromine with amine groups. It also forms cyclopropane-containing analogs in drug discovery, such as kinase inhibitors or antimicrobial agents .
Advanced: What structural modifications enhance binding affinity in serotonin receptor analogs?
Introducing electron-donating groups (e.g., –OCH) on the benzene ring improves π-π interactions with aromatic residues in the 5-HT binding pocket. Stereochemical alignment (trans vs. cis) and cyclopropane ring rigidity are critical for agonist activity. SAR studies using halogen scanning (Br → I) optimize pharmacokinetics .
Advanced: How should researchers address discrepancies in reported synthetic yields for this compound?
Variability often arises from impurities in starting materials (e.g., styrene oxidation byproducts) or inconsistent bromination conditions . Reproducibility requires strict control of diazomethane stoichiometry and radical initiator concentrations (e.g., AIBN at 0.1–1 mol%). Collaborative validation via round-robin testing across labs is recommended .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
